

Sulfo-Cy5 Amine: A Comprehensive Technical Guide for Labeling and Imaging Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulfo-Cy5 amine**

Cat. No.: **B15555894**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Sulfo-Cy5 amine**, a near-infrared fluorescent dye widely utilized in biolabeling and cellular imaging. This document details its core chemical and physical properties, provides a general protocol for its application in protein labeling, and outlines a typical experimental workflow.

Core Properties of Sulfo-Cy5 Amine

Sulfo-Cy5 amine is a derivative of the popular Cyanine 5 (Cy5) dye.^[1] The key features of this molecule are the presence of a primary amine group and sulfonate moieties. The amine group allows for covalent conjugation to various biomolecules, while the sulfonate groups significantly increase its water solubility, making it ideal for use in aqueous buffer systems without the need for organic co-solvents.^[1] This property is particularly advantageous for labeling proteins that may be sensitive to or denature in the presence of organic solvents.

The primary amine functionality of **Sulfo-Cy5 amine** enables its reaction with electrophilic groups such as carboxylic acids, activated NHS esters, and carbonyls (ketones, aldehydes) to form stable covalent bonds.^{[1][2]} This reactivity makes it a versatile tool for labeling proteins, antibodies, peptides, and amine-modified oligonucleotides.^{[1][3]} The resulting fluorescently labeled biomolecules can then be used to track their localization and dynamics within biological systems.^[1]

Quantitative Data Summary

Property	Value	Source(s)
Molecular Formula	C ₃₈ H ₅₂ N ₄ O ₇ S ₂	[2][4][5]
Molecular Weight	~741.0 g/mol	[2][4]
CAS Number	2183440-44-8	[2][4][5][6][7]
Excitation Maximum (λ_{ex})	646 nm	[2][5]
Emission Maximum (λ_{em})	662 nm	[2][5]
Extinction Coefficient	271,000 M ⁻¹ cm ⁻¹	[2][5]
Fluorescence Quantum Yield	0.28	[2][5]
Purity	>95%	[2][5]
Solubility	Water, DMF, DMSO, Alcohols	[2][5]

Chemical Structure

The chemical structure of **Sulfo-Cy5 amine** is characterized by a polymethine chain connecting two substituted indole rings, with sulfonate groups providing water solubility and a terminal alkyl amine for conjugation.

IUPAC Name: 1-[6-(6-aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate[4]

Experimental Workflow: Protein Labeling with Sulfo-Cy5 Amine

The following diagram illustrates a typical workflow for the covalent labeling of a target protein with **Sulfo-Cy5 amine**.

[Click to download full resolution via product page](#)

Caption: Workflow for covalent labeling of proteins with **Sulfo-Cy5 amine**.

Detailed Experimental Protocol: General Protein Labeling

This protocol provides a general methodology for labeling a protein with **Sulfo-Cy5 amine** using a common crosslinking chemistry (EDC/NHS) to activate carboxyl groups on the protein for reaction with the amine group of the dye. Optimization may be required for specific proteins and applications.

Materials:

- Target protein in an amine-free buffer (e.g., PBS, MES, HEPES) at a suitable pH (typically 7.2-8.0).
- **Sulfo-Cy5 amine**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylsulfoxide (DMSO) or ultrapure water
- Purification column (e.g., Sephadex G-25)
- Quenching buffer (e.g., Tris or hydroxylamine)

Procedure:

- Preparation of Reagents:
 - Prepare a 1-10 mg/mL solution of the target protein in an amine-free buffer.
 - Prepare a 10 mM stock solution of **Sulfo-Cy5 amine** in anhydrous DMSO or ultrapure water.
 - Prepare fresh 100 mM stock solutions of EDC and NHS in an appropriate amine-free buffer.
- Activation of Protein Carboxyl Groups:
 - Add a molar excess of EDC and NHS to the protein solution. A common starting point is a 10- to 20-fold molar excess of each over the protein concentration.
 - Incubate the reaction mixture for 15-30 minutes at room temperature.
- Conjugation Reaction:
 - Add the **Sulfo-Cy5 amine** stock solution to the activated protein solution. The optimal molar ratio of dye to protein will need to be determined empirically, but a starting point of a 10- to 20-fold molar excess of the dye is common.
 - Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Quenching the Reaction (Optional):
 - To stop the reaction, a quenching buffer such as Tris or hydroxylamine can be added to a final concentration of 10-50 mM. Incubate for 15-30 minutes.
- Purification of the Labeled Protein:
 - Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).
 - Equilibrate the column with the desired storage buffer (e.g., PBS).

- Load the reaction mixture onto the column and collect the fractions containing the labeled protein, which will typically elute first.
- Characterization of the Conjugate:
 - Determine the protein concentration by measuring the absorbance at 280 nm.
 - Determine the dye concentration by measuring the absorbance at ~646 nm.
 - Calculate the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, using the following formula:

$DOL = (A_{max} \text{ of dye} \times \text{Protein Molar Extinction Coefficient}) / (A_{280} \text{ of protein} - (A_{max} \text{ of dye} \times CF_{280})) \times \text{Dye Molar Extinction Coefficient}$

Where A_{max} is the absorbance at the dye's maximum absorbance wavelength, and CF_{280} is a correction factor for the dye's absorbance at 280 nm.

Storage:

Store the purified **Sulfo-Cy5 amine**-labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.

This guide provides a foundational understanding of **Sulfo-Cy5 amine** and its application in biomolecule labeling. For specific experimental designs, further optimization of the labeling and purification conditions is recommended to achieve the desired degree of labeling and maintain protein function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sulfo-Cy5 amine, 2183440-44-8 | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Sulfo-Cy5 amine | C38H52N4O7S2 | CID 170907200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sulfo-Cyanine 5 amine (A270290) | Antibodies.com [antibodies.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Sulfo-Cyanine5 amine | AxisPharm [axispharm.com]
- To cite this document: BenchChem. [Sulfo-Cy5 Amine: A Comprehensive Technical Guide for Labeling and Imaging Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15555894#sulfo-cy5-amine-molecular-weight-and-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com